molecular formula C9H17NO B3380304 1-Methyl-3-propylpiperidin-4-one CAS No. 188868-26-0

1-Methyl-3-propylpiperidin-4-one

Cat. No.: B3380304
CAS No.: 188868-26-0
M. Wt: 155.24 g/mol
InChI Key: BELSFTBEEXLRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-propylpiperidin-4-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylpiperidin-4-one can be synthesized through several synthetic routes. One common method involves the cyclization of this compound through the reaction of 1-methyl-3-propylpiperidin-4-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. Another approach is the reductive amination of this compound with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propylpiperidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: Electrophilic addition reactions can be performed using electrophiles such as halogens or hydrogen halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-propylpiperidin-4-one has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

1-Methyl-3-propylpiperidin-4-one can be compared with other similar compounds such as 1-ethyl-3-propylpiperidin-4-one and 1-methyl-3-butylpiperidin-4-one. These compounds share structural similarities but differ in their alkyl chain lengths, which can influence their reactivity and biological activity

Comparison with Similar Compounds

  • 1-ethyl-3-propylpiperidin-4-one

  • 1-methyl-3-butylpiperidin-4-one

  • 1-ethyl-3-butylpiperidin-4-one

  • 1-methyl-3-hexylpiperidin-4-one

This comprehensive overview provides a detailed understanding of 1-Methyl-3-propylpiperidin-4-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-methyl-3-propylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-8-7-10(2)6-5-9(8)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELSFTBEEXLRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an analogous manner to the procedure described by A. Ziering et al. in J. Org. Chem. 22, 1521-1528 (1957) for the preparation of piperidin-4-ones from the corresponding acrylic acid esters by reaction with methylamine or benzylamine, reaction with ethyl acrylate or methyl acrylate, cyclization and finally decarboxylation, starting from ethyl 2-propyl-acrylate and methylamine there was obtained (3RS)-1-methyl-3-propyl-piperidin-4-one as a colourless oil; Rf : 0.38 (SiO2, methylene chloride:methanol=95:5).
[Compound]
Name
piperidin-4-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acrylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-propylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-propylpiperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-propylpiperidin-4-one
Reactant of Route 4
1-Methyl-3-propylpiperidin-4-one
Reactant of Route 5
1-Methyl-3-propylpiperidin-4-one
Reactant of Route 6
1-Methyl-3-propylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.